![molecular formula C21H21N3O3S B2492524 N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide CAS No. 1020247-14-6](/img/structure/B2492524.png)
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide
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Description
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Activities
A series of substituted pyrazole derivatives, including compounds structurally related to N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide, have been synthesized. These compounds have demonstrated significant anti-inflammatory activities, indicating their potential in pharmacological research and development. The synthesis involves various chemical reactions and characterizations, providing a basis for the exploration of therapeutic agents (Abdulla et al., 2013).
Antimicrobial Screening
Novel compounds incorporating the thiazole ring and related structures have been synthesized and evaluated for antimicrobial activity. This research highlights the potential use of these compounds in treating bacterial and fungal infections, demonstrating their relevance in the development of new antimicrobial agents (Desai et al., 2013).
Molecular Structure and Intermolecular Interactions
Investigations into the molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, have been carried out. These studies involve crystallography and DFT calculations to understand the impact of intermolecular interactions on molecular geometry. Such research aids in the design and development of molecules with desired physical and chemical properties (Karabulut et al., 2014).
Anticonvulsant Activity
Research into 3,5-dimethylpyrazole derivatives has shown that some compounds exhibit anticonvulsant activity in animal models. This highlights the potential application of these molecules in the development of treatments for epilepsy and related seizure disorders (Koçyiğit-Kaymakçıoğlu et al., 2011).
Synthesis and Biological Activity of Heterocyclic Compounds
The synthesis and evaluation of heterocyclic compounds, including pyrimido[2,1-b][1,3]benzothiazole derivatives, have been conducted. These compounds were tested for antimicrobial activity, showcasing their potential as therapeutic agents in combating microbial diseases (Badne et al., 2011).
properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-13-7-8-19(14(2)9-13)24-20(17-11-28(26)12-18(17)23-24)22-21(25)15-5-4-6-16(10-15)27-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLBEZNQDRDBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide |
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